molecular formula C15H13NO4 B3040475 Phenyl-4-nitrophenylacetic acid, methyl ester CAS No. 207500-10-5

Phenyl-4-nitrophenylacetic acid, methyl ester

Cat. No. B3040475
CAS RN: 207500-10-5
M. Wt: 271.27 g/mol
InChI Key: JMRXEYLTVZUDJR-UHFFFAOYSA-N
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Description

Phenyl-4-nitrophenylacetic acid, methyl ester is a chemical compound with the molecular formula C15H13NO4 . It belongs to the class of compounds known as esters, which are derived from carboxylic acids and alcohols .


Synthesis Analysis

Esters, including Phenyl-4-nitrophenylacetic acid, methyl ester, can be synthesized through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .


Molecular Structure Analysis

The molecular structure of Phenyl-4-nitrophenylacetic acid, methyl ester is based on the general formula of esters, RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Esters, including Phenyl-4-nitrophenylacetic acid, methyl ester, can undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids . They can also undergo trans-esterification reactions to form different esters . Additionally, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .

Mechanism of Action

The mechanism of ester formation involves an acid-base reaction to deprotonate the carboxylic acid, followed by a nucleophilic substitution reaction with the alcohol to form the ester .

Future Directions

The use of esters, including Phenyl-4-nitrophenylacetic acid, methyl ester, in the synthesis of radiolabeled compounds for molecular imaging is a promising area of research . The development of new synthetic methods and applications of esters in various fields, including medicine and materials science, represents an exciting future direction .

properties

IUPAC Name

methyl 2-(4-nitrophenyl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-15(17)14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)16(18)19/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXEYLTVZUDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-4-nitrophenylacetic acid, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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